Nitric oxide production-IN-1

Description

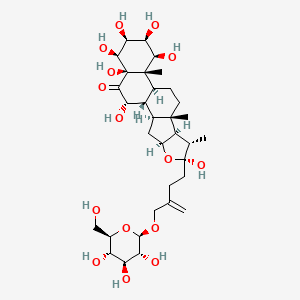

Structure

3D Structure

Properties

Molecular Formula |

C33H52O15 |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14S,15S,16S,17S,18R,20S)-6,14,15,16,17,18,20-heptahydroxy-7,9,13-trimethyl-6-[3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-19-one |

InChI |

InChI=1S/C33H52O15/c1-12(11-46-29-25(40)22(37)20(35)17(10-34)47-29)5-8-32(44)13(2)19-16(48-32)9-15-18-14(6-7-30(15,19)3)31(4)26(41)23(38)24(39)28(43)33(31,45)27(42)21(18)36/h13-26,28-29,34-41,43-45H,1,5-11H2,2-4H3/t13-,14-,15-,16-,17+,18+,19-,20+,21-,22-,23+,24-,25+,26+,28-,29+,30-,31-,32+,33-/m0/s1 |

InChI Key |

WIBHYPGBYXGLMP-XYCAPGDOSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C(=O)[C@]5([C@@]4([C@@H]([C@@H]([C@@H]([C@@H]5O)O)O)O)C)O)O)C)O[C@@]1(CCC(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3C(C(=O)C5(C4(C(C(C(C5O)O)O)O)C)O)O)C)OC1(CCC(=C)COC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling "Nitric oxide production-IN-1": A Technical Guide to a Furostanol Saponin from Tupistra chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of "Nitric oxide production-IN-1," a potent furostanol saponin isolated from the rhizomes of Tupistra chinensis. This document details its chemical properties, inhibitory effects on nitric oxide (NO) production, and the experimental protocols for its study. The information presented is intended to support researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development in their investigation of novel anti-inflammatory agents.

"this compound" has been identified as a significant inhibitor of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.[1] Overproduction of nitric oxide is a key factor in the pathophysiology of various inflammatory diseases, making inhibitors of this process valuable candidates for therapeutic development. Saponins from Tupistra chinensis, including "this compound," have demonstrated anti-inflammatory properties, with evidence suggesting the inhibition of the NF-κB signaling pathway as a potential mechanism of action.

Chemical Identity and Properties

"this compound" is chemically known as 5β-furost-Δ(25(27))-en-1β,2β,3β,4β,5β,7α,22ξ,26-octaol-6-one-26-O-β-D-glucopyranoside. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C33H52O15 |

| Molecular Weight | 688.76 g/mol |

| CAS Number | 1013405-26-9 |

| Canonical SMILES | C[C@@]12--INVALID-LINK--(O3)CCC(CO[C@@H]4O--INVALID-LINK--O)O)CO)=C)C">C@([H])[C@@]5([H])--INVALID-LINK--([H])[C@@]6(--INVALID-LINK--(--INVALID-LINK--O)O">C@HO)O)C |

| Source | Rhizomes of Tupistra chinensis |

| Compound Class | Furostanol Saponin |

Quantitative Data on Nitric Oxide Inhibition

"this compound" has demonstrated significant inhibitory activity against nitric oxide production in lipopolysaccharide (LPS)-stimulated rat abdominal macrophages. The following table summarizes the available quantitative data from the primary literature.

| Compound | Concentration | Cell Type | Stimulant | Nitrite Concentration (µM) in Supernatant | Inhibition of NO Production | Reference |

| Control | - | Rat Abdominal Macrophages | - | Not Reported | - | [1] |

| LPS | 10 µg/mL | Rat Abdominal Macrophages | LPS | 28.3 ± 4.7 | - | [1] |

| This compound | 40 µg/mL | Rat Abdominal Macrophages | LPS | 1.8 ± 0.5 | Marked Inhibition | [1] |

Note: While a specific IC50 value for "this compound" is not available in the primary literature, the data clearly indicates potent inhibitory activity at the tested concentration.

Experimental Protocols

This section provides a detailed methodology for the key experiments related to the evaluation of "this compound."

Isolation of "this compound" from Tupistra chinensis

A general workflow for the isolation of furostanol saponins from Tupistra chinensis rhizomes is outlined below. For specific details of the isolation of "this compound," refer to the original publication by Xu LL, et al., 2007.

Figure 1. General workflow for the isolation of "this compound".

Cell Culture and Treatment

The following protocol is for the culture of RAW 264.7 macrophage cells, a commonly used cell line for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of "this compound" (e.g., 10, 20, 40 µg/mL).

-

Pre-incubate for 1 hour.

-

Add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the control group.

-

Incubate for an additional 24 hours.

-

Nitric Oxide Measurement (Griess Assay)

This protocol measures the accumulation of nitrite, a stable metabolite of nitric oxide, in the cell culture supernatant.

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.

-

Standard: Sodium nitrite (NaNO2) standard curve (0-100 µM) in culture medium.

-

-

Assay Procedure:

-

After the 24-hour treatment period, collect 50 µL of the cell culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Calculate the nitrite concentration in each sample by comparing the absorbance to the sodium nitrite standard curve.

-

The percentage of nitric oxide inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated sample)] x 100

-

Figure 2. Experimental workflow for the Griess assay.

Signaling Pathways

LPS-Induced Nitric Oxide Production Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that leads to the production of nitric oxide. A key event in this pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme then catalyzes the production of large amounts of nitric oxide from the amino acid L-arginine.

Figure 3. LPS-induced nitric oxide production signaling pathway.

Proposed Mechanism of Action for Saponins from Tupistra chinensis

While the specific molecular target of "this compound" has not been definitively elucidated, studies on total saponin extracts from Tupistra chinensis suggest that their anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, these saponins can suppress the expression of iNOS and consequently reduce the production of nitric oxide.

References

The Effect of Nitric Oxide Production-IN-1 on iNOS Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in numerous inflammatory diseases. Consequently, the identification of potent and specific iNOS inhibitors is a significant focus in drug discovery. This technical guide provides a comprehensive overview of "Nitric oxide production-IN-1," a furostanol saponin isolated from the rhizomes of Tupistra chinensis. While direct evidence on iNOS expression is limited, this document consolidates the existing data on its inhibitory action on NO production and presents the likely underlying mechanisms and detailed experimental protocols for further investigation.

Compound Profile: this compound

"this compound" is a polyhydroxylated furostanol saponin identified as 5β-furost-Δ25(27)-en-1β,2β,3β,4β,5β,7α,22ξ,26-octaol-6-one-26-O-β-D-glucopyranoside[1][2]. It was isolated from Tupistra chinensis, a plant used in traditional medicine for its anti-inflammatory properties[2].

Quantitative Data on NO Production Inhibition

Research has demonstrated that this compound exhibits marked inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-induced rat abdominal macrophages. The following table summarizes the quantitative findings from the primary study by Xu LL, et al. (2007).

| Sample | Concentration (µg/mL) | NO Concentration (µM) | Inhibition Rate (%) |

| Control (LPS) | - | 25.3 ± 2.8 | - |

| This compound | 40 | 12.1 ± 1.5 | 52.2 |

| This compound | 20 | 18.5 ± 2.1 | 26.9 |

| Positive Control (Aminoguanidine) | 40 | 11.5 ± 1.3 | 54.5 |

Data presented as mean ± standard deviation (n=8). Data extracted from Xu LL, et al. Molecules. 2007; 12(8):2029-37.

Proposed Signaling Pathway for iNOS Inhibition

While the direct effect of this compound on iNOS expression has not been explicitly reported, studies on the total saponins from Tupistra chinensis suggest a mechanism involving the inhibition of the NF-κB signaling pathway[3]. Lipopolysaccharide (LPS), a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), which triggers a downstream signaling cascade leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and degradation. This releases the nuclear factor-κB (NF-κB) dimer (typically p50/p65), allowing it to translocate to the nucleus and bind to the promoter region of the Nos2 gene, thereby inducing the transcription and subsequent translation of iNOS. It is hypothesized that this compound, like other saponins from Tupistra chinensis, interferes with this pathway, leading to a downstream reduction in iNOS expression and, consequently, nitric oxide production.

Experimental Protocols

To further elucidate the precise mechanism of action of this compound on iNOS expression, the following detailed experimental protocols are provided.

Cell Culture and Treatment

This protocol outlines the general procedure for preparing macrophage cultures for subsequent analysis.

Materials:

-

RAW 264.7 macrophage cell line or primary peritoneal macrophages.

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

6-well or 96-well tissue culture plates.

Procedure:

-

Seed RAW 264.7 cells at a density of 5 x 10^5 cells/mL in 6-well plates (for Western blot/qRT-PCR) or 96-well plates (for NO assay).

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for adherence.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Add LPS to a final concentration of 1 µg/mL to induce iNOS expression. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

Incubate the plates for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein and NO analysis).

-

After incubation, collect the cell culture supernatant for the nitric oxide assay and lyse the cells for protein or RNA extraction.

Nitric Oxide Production Measurement (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite standard solution.

-

96-well microplate reader.

Procedure:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Add 50 µL of cell culture supernatant from each treatment group to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

iNOS Protein Expression Analysis (Western Blot)

This protocol details the detection and quantification of iNOS protein levels.

Materials:

-

RIPA lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies: anti-iNOS and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each sample using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities using densitometry software.

iNOS mRNA Expression Analysis (qRT-PCR)

This protocol allows for the quantification of iNOS mRNA levels.

Materials:

-

RNA extraction kit (e.g., TRIzol).

-

cDNA synthesis kit.

-

SYBR Green or TaqMan master mix.

-

Primers for Nos2 (iNOS) and a housekeeping gene (e.g., Actb or Gapdh).

-

Real-time PCR system.

Procedure:

-

Extract total RNA from the cultured cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess the RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

Perform real-time PCR using SYBR Green or TaqMan chemistry with primers specific for iNOS and the chosen housekeeping gene.

-

Run the PCR reaction in a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in iNOS mRNA expression, normalized to the housekeeping gene.

Conclusion

This compound is a promising natural compound that effectively inhibits nitric oxide production in activated macrophages. While the primary evidence points to a reduction in NO levels, the likely mechanism of action is through the suppression of iNOS expression via the NF-κB signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this hypothesis and to fully characterize the anti-inflammatory potential of this compound. Such studies are crucial for the development of novel therapeutics targeting inflammatory conditions driven by excessive iNOS activity.

References

- 1. New polyhydroxylated furostanol saponins with inhibitory action against NO production from Tupistra chinensis rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro and In Vivo Anti-Inflammatory Activities of Tupistra chinensis Baker Total Saponins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Nitric Oxide Production and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core signaling pathways involved in the production and downstream effects of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The document details the enzymatic and non-enzymatic routes of NO synthesis, its mechanism of action, and key quantitative aspects. Furthermore, it outlines standard experimental protocols for the quantification of NO production, offering a valuable resource for professionals in research and drug development.

Introduction

Nitric oxide (NO) is a highly reactive gaseous free radical that acts as a key signaling molecule in mammals and other organisms.[1][2] It plays a crucial role in a wide array of physiological processes, including the regulation of vascular tone, neurotransmission, and the immune response.[3][4] Dysregulation of NO production is implicated in numerous diseases, such as hypertension, atherosclerosis, and neurodegenerative disorders, making its signaling pathways a significant target for therapeutic intervention.[4] NO is synthesized through two primary pathways: the nitric oxide synthase (NOS) dependent L-arginine-NO pathway and the nitrate-nitrite-NO reductive pathway.[5][6]

Nitric Oxide Synthesis Pathways

The primary and most well-characterized pathway for endogenous NO production is catalyzed by a family of enzymes known as nitric oxide synthases (NOSs).[1][3] These enzymes catalyze the five-electron oxidation of a guanidino-nitrogen of L-arginine, yielding NO and L-citrulline.[2][3] This reaction is dependent on several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[3][7]

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it is involved in neurotransmission and synaptic plasticity.[8]

-

Inducible NOS (iNOS or NOS-2): Expressed in immune cells like macrophages in response to inflammatory stimuli such as cytokines and bacterial endotoxins.[1][9] Unlike other isoforms, its activity is largely independent of intracellular calcium concentrations.[1][9]

-

Endothelial NOS (eNOS or NOS-3): Predominantly located in endothelial cells, it plays a critical role in regulating vascular tone and blood pressure.[8]

Both nNOS and eNOS are constitutive, calcium/calmodulin-dependent enzymes that produce low, transient levels of NO for signaling purposes.[9] In contrast, iNOS produces large, sustained amounts of NO that can have cytotoxic effects.

An alternative, NOS-independent pathway for NO generation involves the sequential reduction of nitrate (NO₃⁻) and nitrite (NO₂⁻).[5][6] Dietary nitrate is absorbed and concentrated in the salivary glands, where it is reduced to nitrite by commensal bacteria in the oral cavity.[5][6][10] Swallowed nitrite is then further reduced to NO in the acidic environment of the stomach and other tissues, particularly under hypoxic conditions.[5][10] This pathway is considered complementary to the NOS pathway and is particularly important in conditions of low oxygen availability.[5][6]

Downstream Signaling of Nitric Oxide

The primary receptor for NO is soluble guanylyl cyclase (sGC), a heme-containing enzyme.[3][11] The binding of NO to the heme moiety of sGC activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7][11] cGMP acts as a second messenger, activating downstream targets, most notably cGMP-dependent protein kinase (PKG).[8] PKG, in turn, phosphorylates various target proteins, leading to a range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[3][7][8]

Quantitative Data on Nitric Oxide Production

The following tables summarize key quantitative aspects of NO production in humans.

| Parameter | Value | Source |

| Total NOS-dependent NO production | ~1000 µmol/day | [5][6][10] |

| Average daily nitrate ingestion | ~1700 µmol/day | [5][6][10] |

| Contribution of nitrate-nitrite-NO pathway | ~85-100 µmol/day (<10% of total) | [5][6][10] |

| NO production in the human heart (normal conditions) | ~50-70 µmol/day | [12] |

| NOS Isoform | Regulation | NO Production Level | Primary Function |

| nNOS (NOS-1) | Ca²⁺/Calmodulin-dependent | Low, transient | Neurotransmission |

| iNOS (NOS-2) | Transcriptional induction (e.g., by cytokines) | High, sustained | Immune response, cytotoxicity |

| eNOS (NOS-3) | Ca²⁺/Calmodulin-dependent, shear stress | Low, transient | Vasodilation, cardiovascular homeostasis |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical Nitric Oxide signaling pathway from endothelial to smooth muscle cells.

References

- 1. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative aspects of nitric oxide production from nitrate and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Physiology | Nitric Oxide [cvphysiology.com]

- 8. Video: Nitric Oxide Signaling Pathway [jove.com]

- 9. medicina.lsmuni.lt [medicina.lsmuni.lt]

- 10. Quantitative aspects of nitric oxide production from nitrate and nitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Quantitative aspects of nitric oxide production in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to "Nitric oxide production-IN-1" Target Identification Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the necessary studies to identify the molecular target of "Nit-ric oxide production-IN-1," a known inhibitor of nitric oxide (NO) production. This document details the relevant biological pathways, outlines a strategic workflow for target identification, and provides detailed experimental protocols with illustrative data.

Introduction to "Nitric oxide production-IN-1"

"this compound," also referred to as Compound 1, is a natural product isolated from Tupistra chinensis. Preliminary studies have shown that it inhibits the production of nitric oxide in rat abdominal macrophages stimulated with lipopolysaccharide (LPS)[1]. This inhibitory action suggests its potential as a modulator of inflammatory processes where nitric oxide plays a key role. However, its precise molecular target remains to be elucidated. This guide outlines a systematic approach to identify this target.

The Landscape of Nitric Oxide Production: Key Signaling Pathways

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[2][3] Its synthesis is primarily governed by two distinct pathways: the nitric oxide synthase (NOS)-dependent pathway and the nitrate-nitrite-NO pathway.

The NOS-Dependent Pathway

The majority of endogenous NO is produced by a family of enzymes known as nitric oxide synthases (NOS).[4][5] These enzymes catalyze the five-electron oxidation of L-arginine to L-citrulline, with NO as a co-product.[6][7] There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to inflammatory stimuli like cytokines and bacterial endotoxins.[4][5] Its activation is independent of calcium concentration.[4][5]

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is crucial for regulating vascular tone.

Both nNOS and eNOS are constitutive enzymes and their activity is dependent on calcium-calmodulin binding.[4][5] Given that "this compound" inhibits LPS-induced NO production in macrophages, the iNOS isoform is a prime potential target.

The Nitrate-Nitrite-NO Pathway

An alternative pathway for NO generation involves the reduction of nitrate (NO₃⁻) and nitrite (NO₂⁻).[8][9][10] Dietary nitrate is converted to nitrite by oral bacteria, and this nitrite can then be reduced to NO in acidic environments like the stomach or in tissues under hypoxic conditions. While this pathway contributes less to the total NO production in healthy individuals, it is an important complementary source.[8][9][10]

A Strategic Workflow for Target Identification

To systematically identify the molecular target of "this compound," a multi-pronged approach is recommended, combining affinity-based methods with functional and biophysical validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the target identification workflow.

Affinity-Based Pull-Down Assay

This technique is a cornerstone for identifying the binding partners of a small molecule.[11] It involves immobilizing the small molecule on a solid support and using it to "pull down" its interacting proteins from a cell lysate.

Protocol:

-

Immobilization of "this compound":

-

Synthesize a derivative of "this compound" with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A control experiment should use beads with the linker alone.

-

-

Preparation of Cell Lysate:

-

Culture rat macrophages (e.g., RAW 264.7) and stimulate with LPS (1 µg/mL) for 6-8 hours to induce the expression of iNOS and other inflammatory proteins.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Affinity Pull-Down:

-

Incubate the cleared cell lysate with the "this compound"-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining. Proteins that are specifically present in the "this compound" lane and absent or significantly reduced in the control lane are potential binding partners.

-

Hypothetical Data Presentation:

| Band ID | Molecular Weight (kDa) | Intensity (Compound Lane) | Intensity (Control Lane) |

| C1 | ~130 | +++ | - |

| C2 | ~75 | + | - |

| C3 | ~50 | ++ | + |

Intensity is graded from - (absent) to +++ (strong).

Mass Spectrometry for Protein Identification

The protein bands specifically pulled down by "this compound" are identified using mass spectrometry.

Protocol:

-

In-Gel Digestion:

-

Excise the specific protein bands from the SDS-PAGE gel.

-

Destain the gel pieces and perform in-gel digestion with trypsin overnight at 37°C.

-

-

Peptide Extraction and Desalting:

-

Extract the resulting peptides from the gel pieces.

-

Desalt and concentrate the peptides using a C18 ZipTip.

-

-

LC-MS/MS Analysis:

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot or Sequest) to identify the proteins.

-

Hypothetical Protein Identification:

| Band ID | Identified Protein | Mascot Score | Sequence Coverage (%) |

| C1 | Nitric oxide synthase, inducible (iNOS) | 345 | 42 |

| C2 | Heat shock protein 70 | 128 | 25 |

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a small molecule to its target in a cellular context without the need for labeling.[12] The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound counterpart.

Protocol:

-

Cell Treatment:

-

Treat intact macrophage cells with either "this compound" at various concentrations or a vehicle control.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

-

Western Blot Analysis:

-

Analyze the soluble fractions by Western blotting using an antibody specific to the candidate target protein (e.g., iNOS).

-

Quantify the band intensities to determine the amount of soluble protein at each temperature.

-

-

Data Analysis:

-

Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Perform isothermal dose-response experiments at a fixed temperature to determine the IC50 of target engagement.

-

Hypothetical CETSA Data:

| Compound Concentration (µM) | Apparent Melting Temp (°C) of iNOS |

| 0 (Vehicle) | 52.5 |

| 1 | 54.2 |

| 10 | 58.1 |

| 100 | 60.3 |

Functional Validation: Griess Assay for Nitric Oxide Production

To confirm that the binding of "this compound" to its identified target (e.g., iNOS) leads to the observed inhibition of NO production, a functional assay is necessary. The Griess assay is a common method for measuring nitrite, a stable and quantifiable breakdown product of NO.[13][14]

Protocol:

-

Cell Culture and Treatment:

-

Plate macrophages in a 96-well plate.

-

Pre-treat the cells with increasing concentrations of "this compound" for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production.

-

-

Sample Collection:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

-

Griess Reaction:

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).

-

Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples and plot the dose-dependent inhibition of NO production by "this compound" to determine its IC50 value.

-

Hypothetical Griess Assay Data:

| "this compound" (µM) | Nitrite Concentration (µM) | % Inhibition |

| 0 | 50.2 | 0 |

| 0.1 | 45.1 | 10.2 |

| 1 | 24.8 | 50.6 |

| 10 | 5.3 | 89.4 |

| 100 | 1.1 | 97.8 |

| IC50 | ~1 µM |

Conclusion

The systematic application of the described methodologies will enable the robust identification and validation of the molecular target of "this compound." This knowledge is crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent for inflammatory diseases. The combination of affinity-based protein identification, biophysical confirmation of target engagement, and functional validation provides a high degree of confidence in the identified target.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Discovery of the nitric oxide signaling pathway and targets for drug development. | Semantic Scholar [semanticscholar.org]

- 4. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicina.lsmuni.lt [medicina.lsmuni.lt]

- 6. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CV Physiology | Nitric Oxide [cvphysiology.com]

- 8. Quantitative aspects of nitric oxide production from nitrate and nitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative aspects of nitric oxide production from nitrate and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of "Nitric oxide production-IN-1"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Nitric oxide production-IN-1," a natural product with demonstrated inhibitory effects on nitric oxide (NO) production. The document details its chemical properties, biological activity, the experimental protocols for its evaluation, and the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in the development of novel anti-inflammatory agents.

Introduction

"this compound," also referred to as Compound 1 in the primary literature, is a furostanol saponin isolated from the rhizomes of Tupistra chinensis Bak. (also known as Rohdea chinensis (Baker) N.Tanaka)[1][2]. This compound has garnered scientific interest due to its potential as an inhibitor of nitric oxide (NO) production, a key mediator in various physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with the pathophysiology of inflammatory diseases, making inhibitors of this pathway attractive therapeutic targets[3][4].

Chemical Structure and Properties

"this compound" is a polyhydroxylated furostanol saponin. Its chemical structure was elucidated through spectroscopic methods and is presented below.

Chemical Name: 5β-furost-Δ²⁵(²⁷)-en-1β,2β,3β,4β,5β,7α,22ξ,26-octaol-6-one-26-O-β-D-glucopyranoside[1][2] Molecular Formula: C₃₃H₅₄O₁₅[2] Molecular Weight: 688.76 g/mol CAS Number: 1013405-26-9

Structure-Activity Relationship (SAR)

The primary study by Xu et al. (2007) isolated and characterized "this compound" (Compound 1) and a related furostanol saponin, 5β-furost-Δ²⁵(²⁷)-en-1β,2β,3β,4β,5β,6β,7α,22ξ,26-nonaol-26-O-β-D-glucopyranoside (Compound 2)[1][2]. A direct and comprehensive structure-activity relationship study has not been published to date. However, a comparison of the structures and activities of these two compounds provides initial insights into their SAR.

The key structural difference between Compound 1 and Compound 2 is the presence of a ketone group at the C-6 position in Compound 1, whereas Compound 2 possesses a hydroxyl group at the same position. Both compounds demonstrated marked inhibitory action against NO production in lipopolysaccharide (LPS)-induced rat abdomen macrophages at a concentration of 40 μg/mL[1][2].

Table 1: Quantitative Data on the Inhibition of Nitric Oxide Production

| Compound | Structure | Concentration | Inhibition of NO Production (%) |

| This compound (Compound 1) | 5β-furost-Δ²⁵(²⁷)-en-1β,2β,3β,4β,5β,7α,22ξ,26-octaol-6-one-26-O-β-D-glucopyranoside | 40 µg/mL | 55.3 |

| 20 µg/mL | 31.2 | ||

| Compound 2 | 5β-furost-Δ²⁵(²⁷)-en-1β,2β,3β,4β,5β,6β,7α,22ξ,26-nonaol-26-O-β-D-glucopyranoside | 40 µg/mL | 51.7 |

| 20 µg/mL | 28.9 |

Data extracted from Xu LL, et al. Molecules. 2007 Aug 23;12(8):2029-37.[2]

The data suggests that the presence of a ketone at C-6 in "this compound" may contribute to a slightly higher inhibitory activity compared to the hydroxyl group in Compound 2 at the same concentration. However, without further studies on a broader range of analogues, this remains a preliminary observation. Other studies on saponins from Tupistra chinensis have reported IC₅₀ values for NO inhibition in the micromolar range for different structural scaffolds, suggesting that the steroidal backbone and the nature and position of glycosylation are important for activity.

Experimental Protocols

The evaluation of the inhibitory activity of "this compound" on nitric oxide production typically involves the use of primary macrophages or macrophage-like cell lines, stimulation with lipopolysaccharide (LPS), and subsequent measurement of nitrite, a stable metabolite of NO.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol is based on the methodology described by Xu et al. (2007) and general practices for such assays[2].

Objective: To determine the inhibitory effect of a test compound on nitric oxide production in macrophages stimulated with LPS.

Materials:

-

Rat abdominal macrophages or a suitable macrophage cell line (e.g., RAW 264.7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound ("this compound")

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture macrophages in supplemented DMEM in a CO₂ incubator.

-

Cell Seeding: Seed the macrophages into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for a predetermined period (e.g., 1 hour). Include a vehicle control.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells with vehicle but no LPS) and a positive control (cells with vehicle and LPS).

-

Incubation: Incubate the plates for 24 hours in the CO₂ incubator.

-

Nitrite Measurement (Griess Assay): a. Collect the cell culture supernatant from each well. b. Add an equal volume of Griess Reagent (pre-mixed Component A and B in a 1:1 ratio) to the supernatant in a new 96-well plate. c. Incubate at room temperature for 10-15 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in the samples from the standard curve. c. Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated positive control.

Workflow Diagram

Caption: Experimental workflow for assessing NO production inhibition.

Signaling Pathways

The inhibition of nitric oxide production by "this compound" in LPS-stimulated macrophages is likely due to the modulation of the signaling cascade that leads to the expression of inducible nitric oxide synthase (iNOS).

LPS-Induced Nitric Oxide Production Pathway

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. The canonical signaling pathway initiated by LPS that leads to NO production is as follows:

-

LPS Recognition: LPS binds to Toll-like receptor 4 (TLR4) on the macrophage cell surface, a process facilitated by accessory proteins like LBP, CD14, and MD-2.

-

Signal Transduction: This binding event triggers a downstream signaling cascade involving adaptor proteins such as MyD88 and TRIF.

-

Activation of Transcription Factors: This cascade leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

-

iNOS Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus and bind to the promoter region of the Nos2 gene, which encodes for iNOS.

-

iNOS Synthesis and NO Production: The transcription and subsequent translation of the Nos2 gene lead to the synthesis of the iNOS enzyme. iNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.

Signaling Pathway Diagram

Caption: LPS-induced nitric oxide production pathway in macrophages.

Conclusion

"this compound" represents a promising natural product scaffold for the development of novel anti-inflammatory agents. Its ability to inhibit LPS-induced nitric oxide production in macrophages highlights its potential for modulating inflammatory responses. The preliminary structure-activity relationship data suggests that modifications to the steroidal backbone could be explored to enhance its potency. Further research is warranted to fully elucidate its mechanism of action, which may involve the inhibition of key signaling components in the TLR4-NF-κB-iNOS pathway, and to conduct more extensive SAR studies to guide the design of more potent and selective inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of "this compound" and related compounds.

References

- 1. New polyhydroxylated furostanol saponins with inhibitory action against NO production from Tupistra chinensis rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide | Pathogens and Disease | Oxford Academic [academic.oup.com]

- 4. mdpi.com [mdpi.com]

The Role of Nitric Oxide Production-IN-1 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule in a myriad of physiological and pathological processes, including the inflammatory response. While constitutively expressed nitric oxide synthase (NOS) isoforms (eNOS and nNOS) produce low levels of NO for maintaining homeostasis, the inducible isoform (iNOS) is upregulated during inflammation, leading to a high-output of NO that can be cytotoxic and propagate the inflammatory cascade. Consequently, the selective inhibition of iNOS-mediated NO production is a key therapeutic strategy for a range of inflammatory disorders. "Nitric oxide production-IN-1" (Compound 1), a polyhydroxylated furostanol saponin isolated from the rhizomes of Tupistra chinensis, has been identified as a potent inhibitor of NO production in activated macrophages. This technical guide provides an in-depth analysis of the available data on this compound, its mechanism of action in the inflammatory response, detailed experimental protocols for its study, and a summary of its potential as a lead compound for anti-inflammatory drug development.

Introduction to Nitric Oxide in Inflammation

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in this process is nitric oxide (NO). The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline, generating NO in the process.

During an inflammatory event, pro-inflammatory cytokines and microbial products, such as lipopolysaccharide (LPS), trigger the expression of inducible nitric oxide synthase (iNOS) in various cell types, most notably in macrophages. This leads to a sustained and high-level production of NO. This excess NO can have dual roles. On one hand, it is a crucial component of the innate immune response, possessing antimicrobial and tumoricidal properties. On the other hand, excessive and prolonged NO production contributes to tissue damage, vasodilation, and the potentiation of the inflammatory response, leading to chronic inflammatory conditions. Therefore, targeting the iNOS pathway presents a promising therapeutic avenue.

"this compound": A Natural iNOS Inhibitor

"this compound" is a naturally occurring polyhydroxylated furostanol saponin isolated from the plant Tupistra chinensis.[1] This compound has garnered scientific interest due to its demonstrated ability to inhibit nitric oxide production in inflammatory settings.

Mechanism of Action: Inhibition of the NF-κB/iNOS Axis

The primary mechanism by which "this compound" and related saponins from Tupistra chinensis exert their anti-inflammatory effects is through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter region of the Nos2 gene, inducing the transcription and translation of the iNOS enzyme.

Studies on the total saponins from Tupistra chinensis (TCS), of which this compound is a major constituent, have shown a significant downregulation of iNOS and cyclooxygenase-2 (COX-2) expression.[1] Furthermore, these studies have demonstrated that TCS treatment suppresses the activation of NF-κB.[1] This strongly suggests that this compound inhibits NO production by preventing the expression of the iNOS enzyme, rather than by direct enzymatic inhibition.

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The inhibitory effects of "this compound" and the total saponin extract from Tupistra chinensis on NO production have been quantified in in vitro studies.

| Compound/Extract | Cell Type | Stimulant | Concentration | % Inhibition of NO Production | Reference |

| This compound | Rat Abdominal Macrophages | LPS | 40 µg/mL | Marked Inhibition | [1] |

| Total Saponins of T. chinensis | RAW264.7 Macrophages | LPS | 12.5 µg/mL | ~25% | [1] |

| Total Saponins of T. chinensis | RAW264.7 Macrophages | LPS | 25 µg/mL | ~40% | [1] |

| Total Saponins of T. chinensis | RAW264.7 Macrophages | LPS | 50 µg/mL | ~50% | [1] |

| Total Saponins of T. chinensis | RAW264.7 Macrophages | LPS | 100 µg/mL | ~70% | [1] |

| The original publication described the inhibition as "marked" without providing a specific percentage. |

In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of the total saponins from Tupistra chinensis (TCS) has been evaluated in a rat model of acute pharyngitis. In this model, TCS administration was found to alleviate pathological symptoms and preserve the integrity of the mucosal tissue.[1] Furthermore, immunohistochemical analysis revealed a reduction in the expression of NF-κB in the inflamed tissues of TCS-treated animals, providing in vivo evidence for the proposed mechanism of action.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of "this compound".

Isolation and Culture of Rat Peritoneal Macrophages

Caption: Workflow for the isolation and culture of rat peritoneal macrophages.

-

Elicitation of Macrophages: Inject Wistar rats intraperitoneally with 5 mL of sterile 3% thioglycollate broth.

-

Harvesting: After 72 hours, euthanize the rats by CO2 asphyxiation. Aseptically inject 20 mL of ice-cold sterile phosphate-buffered saline (PBS) into the peritoneal cavity. Gently massage the abdomen for 2-3 minutes.

-

Cell Collection: Aspirate the peritoneal fluid containing the macrophages using a syringe with an 18-gauge needle.

-

Cell Pelleting: Centrifuge the collected fluid at 1000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Cell Lysis (Optional): If red blood cell contamination is significant, resuspend the pellet in a red blood cell lysis buffer for a few minutes, then neutralize with excess PBS and centrifuge again.

-

Cell Culture: Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Adherence: Plate the cells in tissue culture plates and incubate at 37°C in a 5% CO2 humidified atmosphere for 2-4 hours to allow the macrophages to adhere.

-

Washing: After the incubation period, wash the plates gently with warm PBS to remove non-adherent cells.

-

Final Culture: Add fresh culture medium to the adherent macrophages. The cells are now ready for experimental treatments.

In Vitro Inhibition of Nitric Oxide Production Assay

-

Cell Seeding: Seed the isolated peritoneal macrophages or RAW264.7 cells in 96-well plates at a density of approximately 1 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of "this compound" (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Western Blot for iNOS Expression

-

Cell Lysis: After treatment and stimulation as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against iNOS (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

"this compound" represents a promising natural product with demonstrated anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway and subsequent downregulation of iNOS expression, makes it an attractive candidate for further investigation. The available in vitro and in vivo data provide a solid foundation for its potential therapeutic application in inflammatory diseases.

Future research should focus on:

-

Determining the IC50 value: A full dose-response curve is needed to accurately quantify the potency of the pure compound.

-

Elucidating the precise molecular target: Identifying the specific protein in the NF-κB pathway that "this compound" interacts with will provide a more detailed understanding of its mechanism.

-

Assessing selectivity: Evaluating the inhibitory activity against eNOS and nNOS is crucial to determine its therapeutic window and potential side effects.

-

Comprehensive in vivo studies: Further in vivo studies in various models of inflammation are necessary to establish its efficacy, pharmacokinetics, and safety profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Nitric Oxide Inhibition Assay using Nitric Oxide Production-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Consequently, inhibitors of NO production are valuable tools for research and potential therapeutic development. "Nitric oxide production-IN-1" refers to a furostanol saponin isolated from the rhizomes of Tupistra chinensis. This natural compound has demonstrated significant inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory activity of "this compound" and similar compounds on NO production in a macrophage cell line. The primary method described is the Griess assay, a simple and widely used colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[1]

Mechanism of Action: Inhibition of LPS-Induced Nitric Oxide Production

In macrophages, the production of nitric oxide is primarily initiated by the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This activation triggers a downstream signaling cascade that ultimately leads to the transcriptional upregulation and expression of inducible nitric oxide synthase (iNOS). The iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. "this compound" exerts its inhibitory effect by interfering with this pathway, leading to a reduction in the overall production of nitric oxide.

Quantitative Data: Inhibitory Effects of Saponins from Tupistra chinensis

The following table summarizes the inhibitory effects of two furostanol saponins (Compound 1 and Compound 2), which are representative of "this compound," on nitric oxide production in LPS-induced rat abdominal macrophages.[1]

| Compound | Concentration (µg/mL) | Nitrite Concentration (µM) | Inhibition of NO Production (%) |

| Control (LPS only) | - | 30.2 ± 3.5 | 0% |

| Compound 1 | 40 | 12.8 ± 2.1 | 57.6% |

| Compound 2 | 40 | 15.6 ± 2.5 | 48.3% |

Data is presented as mean ± standard deviation (n=8).

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay (Griess Assay)

This protocol is designed for a 96-well plate format using the RAW 264.7 murine macrophage cell line.

Materials and Reagents:

-

RAW 264.7 cells (ATCC TIB-71 or equivalent)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

"this compound" or test compound

-

Griess Reagent Kit (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

-

Sodium Nitrite (NaNO₂) standard

-

96-well flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Experimental Workflow:

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to adhere.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of "this compound" or the test compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity.

-

After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for 1-2 hours.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells, which should receive 10 µL of PBS).

-

Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Griess Assay:

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reagent Addition:

-

Add 50 µL of sulfanilamide solution to each well containing the standards and samples.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

-

The percentage of nitric oxide inhibition can be calculated using the following formula:

% Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS control)] x 100

Conclusion

The described in vitro assay provides a robust and reproducible method for evaluating the inhibitory effects of "this compound" and other potential anti-inflammatory compounds on nitric oxide production. This protocol, coupled with the provided background information and quantitative data, serves as a comprehensive resource for researchers in the field of inflammation and drug discovery.

References

Application Notes and Protocols for Nitric Oxide Modulation in Cell Culture

Introduction

Nitric oxide (NO) is a multifaceted signaling molecule crucial in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The production of NO is primarily catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[3][4] Three main isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[3][5] The constitutive isoforms, nNOS and eNOS, are calcium-dependent and produce low levels of NO for signaling purposes, while the inducible isoform, iNOS, is calcium-independent and can produce large amounts of NO in response to inflammatory stimuli like cytokines and bacterial endotoxins.[3]

Due to its diverse roles, the modulation of nitric oxide production is a significant area of research for therapeutic intervention in various diseases. This document provides an overview of the principles and methods for studying nitric oxide production in a cell culture setting, with a focus on general methodologies that can be adapted for specific modulators.

Mechanism of Action: The Nitric Oxide Signaling Pathway

Nitric oxide exerts its biological effects through various mechanisms. A primary pathway involves the activation of soluble guanylate cyclase (sGC).[1] NO binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme.[1] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][6] cGMP, in turn, acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases, which leads to physiological responses like smooth muscle relaxation.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]

- 3. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicina.lsmuni.lt [medicina.lsmuni.lt]

- 6. CV Physiology | Nitric Oxide [cvphysiology.com]

Application Notes and Protocols for In Vivo Studies of Nitric Oxide Production Inhibitors from Tupistra chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Nitric oxide production-IN-1" is a steroidal saponin isolated from the rhizomes of Tupistra chinensis, a plant traditionally used in Chinese folk medicine for its anti-inflammatory properties. This compound, along with other saponins present in the plant, has demonstrated significant inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammatory processes. Overproduction of NO is associated with various inflammatory diseases, making inhibitors of NO synthesis, such as the saponins from Tupistra chinensis, promising candidates for therapeutic development.

Data Presentation

The following table summarizes the quantitative data from in vivo studies using extracts from Tupistra chinensis.

| Animal Model | Extract Type | Dosage | Administration Route | Application | Key Findings |

| Rat | Total Saponins (TCS) | 50, 100, and 200 mg/kg | Oral gavage | Acute Pharyngitis | Alleviated pathological symptoms, preserved mucosal integrity, and reduced NF-κB expression. |

| Mouse | 70% Ethanol Extract | 75, 150, and 300 mg/kg | Not specified | Concanavalin A-induced hepatitis | Decreased levels of inflammatory cytokines (TNF-α, IFN-γ) and controlled serum transaminases.[1] |

| Mouse | Water Extract | 10 g/kg | Not specified | Acetic acid-induced capillary permeability and xylene-induced ear edema | Significantly inhibited capillary permeability and ear edema.[1] |

Signaling Pathway

The primary mechanism by which saponins from Tupistra chinensis inhibit nitric oxide production is through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), leading to increased production of nitric oxide. The saponins from Tupistra chinensis have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of iNOS and other inflammatory mediators like COX-2, IL-1β, and IL-6.[2]

Caption: NF-κB signaling pathway for nitric oxide production and its inhibition by Tupistra chinensis saponins.

Experimental Protocols

In Vivo Anti-Inflammatory Activity in a Rat Model of Acute Pharyngitis

This protocol is adapted from a study evaluating the in vivo anti-inflammatory effects of Total Saponins from T. chinensis (TCS).[2]

1. Animals:

-

Male Sprague-Dawley rats (weighing 180-220 g).

-

House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

-

Acclimatize animals for at least one week before the experiment.

2. Induction of Acute Pharyngitis:

-

Anesthetize rats with an appropriate anesthetic (e.g., pentobarbital sodium, 40 mg/kg, intraperitoneally).

-

Gently expose the pharynx and spray 0.1 mL of 10% ammonia solution onto the pharyngeal mucosa three times at 5-minute intervals to induce inflammation.

3. Drug Administration:

-

Prepare suspensions of Total Saponins from T. chinensis (TCS) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Divide the animals into the following groups (n=8-10 per group):

-

Normal Control (no induction, vehicle only)

-

Model Control (ammonia induction, vehicle only)

-

Positive Control (ammonia induction, dexamethasone at 2 mg/kg)

-

TCS Low Dose (ammonia induction, 50 mg/kg TCS)

-

TCS Medium Dose (ammonia induction, 100 mg/kg TCS)

-

TCS High Dose (ammonia induction, 200 mg/kg TCS)

-

-

Administer the respective treatments by oral gavage once daily for three consecutive days, starting 24 hours after the induction of pharyngitis.

4. Sample Collection and Analysis:

-

On the fourth day, 2 hours after the last administration, euthanize the animals.

-

Collect blood samples for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

-

Carefully dissect the pharyngeal tissue.

-

Fix a portion of the tissue in 4% paraformaldehyde for histopathological examination (H&E staining).

-

Homogenize another portion of the tissue for measuring myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

-

Use the remaining tissue for Western blot or RT-PCR analysis to determine the expression levels of iNOS, COX-2, and NF-κB pathway proteins (e.g., p-IκBα, p-p65).

-

5. Statistical Analysis:

-

Analyze the data using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test).

-

A p-value of less than 0.05 is typically considered statistically significant.

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo evaluation of Tupistra chinensis saponins in a rat model of acute pharyngitis.

Conclusion

The saponins derived from Tupistra chinensis, including the specific compound "this compound," represent a promising area of research for the development of novel anti-inflammatory agents. While in vivo data for the isolated "this compound" is currently lacking, the information available for the total saponin extracts provides a solid foundation for further preclinical investigation. The provided protocols and signaling pathway information are intended to guide researchers in designing and executing robust in vivo studies to explore the therapeutic potential of these natural compounds. Future studies should aim to determine the specific in vivo efficacy and pharmacokinetic profile of "this compound" to advance its development as a potential therapeutic agent.

References

Application Notes and Protocols for "Nitric oxide production-IN-1" in RAW 264.7 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of "Nitric oxide production-IN-1," an inhibitor of nitric oxide (NO) production, in the murine macrophage cell line RAW 264.7. This document includes detailed experimental protocols and data presentation guidelines for investigating the inhibitory effects of this compound on lipopolysaccharide (LPS)-induced nitric oxide production.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including immune responses, neurotransmission, and vascular regulation.[1][2] In the immune system, macrophages, such as the RAW 264.7 cell line, can be stimulated to produce large amounts of NO by inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3] While essential for host defense, excessive NO production is implicated in the pathophysiology of various inflammatory diseases.

"this compound" is a compound isolated from Tupistra chinensis that has been identified as an inhibitor of NO production.[4][5] These application notes provide a framework for researchers to effectively utilize this inhibitor to study its effects on RAW 264.7 cells, a widely used model for studying macrophage-mediated inflammation.

Mechanism of Action (Hypothesized)

In RAW 264.7 cells, LPS stimulation activates signaling pathways, leading to the upregulation of iNOS expression and subsequent production of NO from L-arginine.[2][3] "this compound" is hypothesized to inhibit this process, likely by acting on components of the upstream signaling cascade or by directly inhibiting iNOS activity. The precise mechanism of action may need to be elucidated through further experimental investigation.

References

- 1. cusabio.com [cusabio.com]

- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Nitric Oxide Production-IN-1 in NO Measurement Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in various inflammatory diseases and cancer. The inducible nitric oxide synthase (iNOS) enzyme is primarily responsible for the large-scale production of NO during inflammatory responses, often triggered by stimuli such as lipopolysaccharide (LPS). Consequently, inhibitors of iNOS are valuable tools for studying the role of NO in these processes and represent potential therapeutic agents.

"Nitric oxide production-IN-1" is a furostanol saponin isolated from the rhizomes of Tupistra chinensis.[1][2] This natural compound has demonstrated significant inhibitory effects on nitric oxide production in LPS-stimulated macrophages, making it a valuable tool for in vitro studies of inflammation and NO signaling.[1][2] These application notes provide detailed protocols for utilizing "this compound" in nitric oxide measurement assays.

Mechanism of Action

"this compound" has been shown to inhibit the production of nitric oxide in rat abdominal macrophages stimulated with lipopolysaccharide (LPS).[1][2] While the precise molecular target has not been definitively elucidated in the primary literature, its action in an LPS-induced system strongly suggests an interference with the inducible nitric oxide synthase (iNOS) pathway. LPS, a component of Gram-negative bacteria, activates macrophages, leading to the transcriptional upregulation of the iNOS gene. This process is largely mediated by the activation of the transcription factor NF-κB. Therefore, it is hypothesized that "this compound" may exert its inhibitory effect by either directly inhibiting the enzymatic activity of iNOS or by suppressing the upstream signaling cascade that leads to iNOS expression, such as the NF-κB pathway. Extracts from Tupistra chinensis have been reported to suppress NF-κB signaling, supporting the latter hypothesis.[3]

Data Presentation

The inhibitory activity of "this compound" on NO production in LPS-stimulated rat abdominal macrophages is summarized below. The data is presented as the percentage of inhibition at a specific concentration, as detailed in the primary literature.

| Compound | Concentration (µg/mL) | Inhibition of NO Production (%) |

| This compound | 40 | 45.8 |

Data extracted from Xu LL, et al. Molecules. 2007.[1][2]

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Inhibition Assay using Griess Reagent in Macrophages

This protocol describes the methodology to assess the inhibitory effect of "this compound" on NO production in LPS-stimulated macrophage cell lines (e.g., RAW 264.7) or primary macrophages. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

-

"this compound" (lyophilized powder)

-

Macrophage cells (e.g., RAW 264.7 cell line or primary rat abdominal macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) for standard curve

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Cell Seeding:

-

Harvest and count macrophage cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of "this compound" in a complete culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of "this compound" to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

-

-

LPS Stimulation:

-

Immediately after adding the inhibitor, add 10 µL of LPS solution (e.g., 10 µg/mL stock to achieve a final concentration of 1 µg/mL) to all wells except for the negative control wells.

-

To the negative control wells, add 10 µL of a complete culture medium.

-

Incubate the plate for another 24 hours at 37°C and 5% CO2.

-

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve ranging from 0 to 100 µM in a complete culture medium.

-

After the 24-hour incubation with LPS, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-